![molecular formula C25H19N B2434942 2,4-Diphenyl-5H,6H-benzo[h]quinoline CAS No. 67913-78-4](/img/structure/B2434942.png)
2,4-Diphenyl-5H,6H-benzo[h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenyl-5H,6H-benzo[h]quinoline is a heterocyclic aromatic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused ring structure, which includes both quinoline and benzene rings, making it a versatile scaffold for various chemical modifications and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-5H,6H-benzo[h]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization in the presence of catalytic systems. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like palladium or copper salts .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for large-scale production.
化学反応の分析
Types of Reactions
2,4-Diphenyl-5H,6H-benzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include hydroxylated, carbonylated, and various substituted derivatives of this compound .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The primary mechanism by which 2,4-Diphenyl-5H,6H-benzo[h]quinoline exerts its effects is through DNA intercalation. This compound intercalates into the DNA double helix, disrupting the function of topoisomerase IIα, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, ultimately inducing cell death in rapidly proliferating cancer cells .
類似化合物との比較
Similar Compounds
2,4-Diphenyl-5,6-dihydrobenzo[h]quinolin-8-amine: A derivative with similar DNA intercalating properties.
Dibenzo[f,h]furo[2,3-b]quinoxaline: Another heterocyclic compound with applications in electronic materials.
Uniqueness
2,4-Diphenyl-5H,6H-benzo[h]quinoline is unique due to its specific structural features that allow for versatile chemical modifications and its potent biological activity as a topoisomerase IIα inhibitor. This makes it a valuable compound for both medicinal chemistry and material science applications .
特性
IUPAC Name |
2,4-diphenyl-5,6-dihydrobenzo[h]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25/h1-14,17H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUGMPRCLPUABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
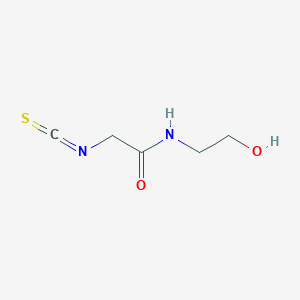

![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2434863.png)
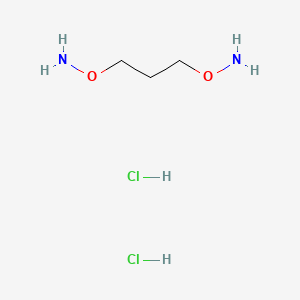
![3-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2434867.png)
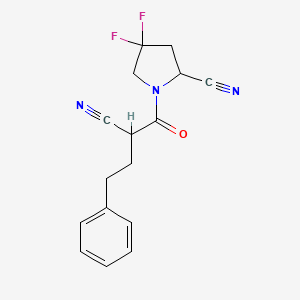
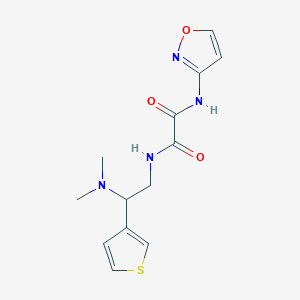
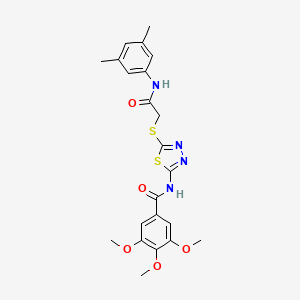
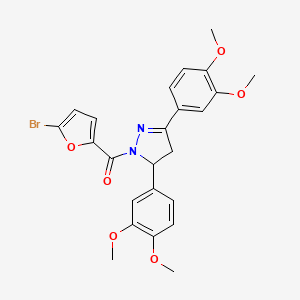
![5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide](/img/structure/B2434876.png)


![(2Z)-2-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B2434881.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2434882.png)
